molecular formula C17H12ClNO4 B2781321 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide CAS No. 714206-48-1

2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

Cat. No. B2781321
CAS RN: 714206-48-1
M. Wt: 329.74
InChI Key: SZMOVUUYVCNNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide, also known as CPOA, is a synthetic organic compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is a derivative of coumarin, a natural substance found in many plants that has been used for centuries in traditional medicine to treat a variety of ailments.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Compounds synthesized from structures similar to "2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide" have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds exhibit moderate to good activity against bacteria such as S. aureus and E. coli, highlighting their potential as antibacterial agents (Desai et al., 2008). Additionally, some derivatives have shown promising antibacterial and antifungal activities, which could be further explored for developing new antimicrobial agents (Behrami & Dobroshi, 2019).

Anticancer Activity

Novel coumarin derivatives containing the core structure of "this compound" have demonstrated anticancer activity. Certain compounds were found to have better inhibitory activity against tumor cells than the standard drug 5-fluorouracil, particularly against human cancer cell lines such as EC-109, PC-3, and MGC-803 (Shi et al., 2020). This indicates the compound's potential as a scaffold for developing new anticancer agents.

Antiestrogenic Properties

Research on certain 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides has shown promise in the development of nonsteroidal antiestrogens. These compounds have been evaluated for their cytotoxic effects against breast cancer cell lines, and one particular compound demonstrated potent antiestrogenic activity, suggesting a potential application in breast cancer treatment (Almutairi et al., 2020).

Exploration in Radiopharmaceuticals

The compound's framework has been used to develop new rhenium complexes with favorable bio-distribution properties, which could be used for conjugation with biomolecules in the development of targeted radiolabeled biopharmaceuticals (Ndinguri et al., 2021). This application is crucial for advancing diagnostic and therapeutic strategies in nuclear medicine.

Quantum Mechanical Studies and Material Science

Additionally, quantum chemical calculations have been conducted on derivatives to study their conformation, vibrational spectroscopic, electronic, NBO, and thermodynamic properties, providing insights into their potential applications in material science and other fields (Choudhary et al., 2014).

Mechanism of Action

properties

IUPAC Name

2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(22-9-16(19)20)8-15(11)23-17(14)21/h1-8H,9H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMOVUUYVCNNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.